molecular formula C19H40N2OS B14521293 N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea CAS No. 62552-02-7

N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea

Cat. No.: B14521293
CAS No.: 62552-02-7
M. Wt: 344.6 g/mol
InChI Key: PNMNCXCKTJSDNK-UHFFFAOYSA-N
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Description

N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains an ethylhexyl group and a heptyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea typically involves the reaction of 3-(2-ethylhexyloxy)propylamine with heptyl isothiocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds through the nucleophilic addition of the amine group to the isothiocyanate group, forming the thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethylhexyl and heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: New thiourea derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s lipophilic nature, due to the presence of ethylhexyl and heptyl groups, allows it to interact with cell membranes and modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-methylthiourea
  • N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-ethylthiourea
  • N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-butylthiourea

Uniqueness

N-{3-[(2-Ethylhexyl)oxy]propyl}-N’-heptylthiourea is unique due to its specific combination of ethylhexyl and heptyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including its potential use as a therapeutic agent and its role in industrial processes.

Properties

CAS No.

62552-02-7

Molecular Formula

C19H40N2OS

Molecular Weight

344.6 g/mol

IUPAC Name

1-[3-(2-ethylhexoxy)propyl]-3-heptylthiourea

InChI

InChI=1S/C19H40N2OS/c1-4-7-9-10-11-14-20-19(23)21-15-12-16-22-17-18(6-3)13-8-5-2/h18H,4-17H2,1-3H3,(H2,20,21,23)

InChI Key

PNMNCXCKTJSDNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NCCCOCC(CC)CCCC

Origin of Product

United States

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